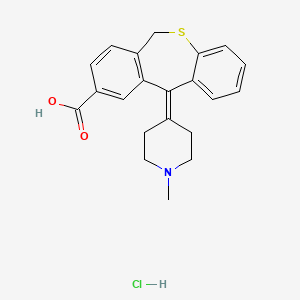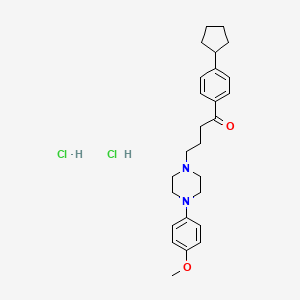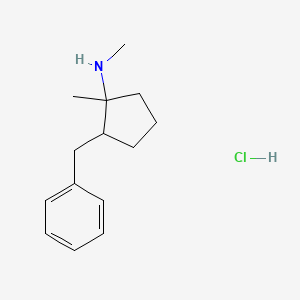
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole ring and multiple chloro and oxo functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloropropanoyl chloride with 2,1-benzisothiazol-3(1H)-amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with 3-chloropropanamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives. Substitution reactions result in the replacement of chloro groups with the nucleophilic functional groups .
Aplicaciones Científicas De Investigación
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
- 2,1-Benzisothiazol-3(1H)-ylidene derivatives
Uniqueness
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide stands out due to its dual functional groups (chloro and oxo) and the presence of the benzisothiazole ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
148174-23-6 |
|---|---|
Fórmula molecular |
C13H12Cl2N2O2S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
3-chloro-N-[1-(3-chloropropanoyl)-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-7-5-11(18)16-13-9-3-1-2-4-10(9)17(20-13)12(19)6-8-15/h1-4H,5-8H2 |
Clave InChI |
AVXOPMCWKHAVSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=O)CCCl)SN2C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



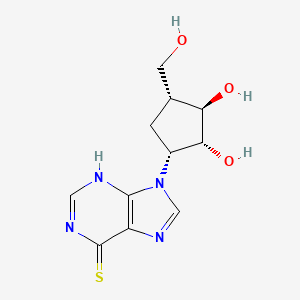
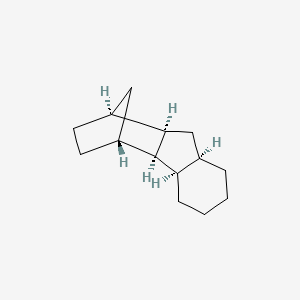
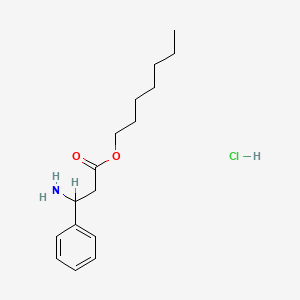
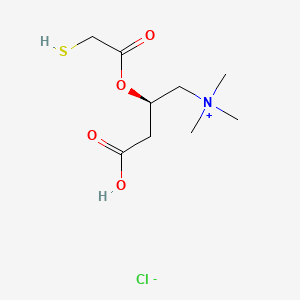
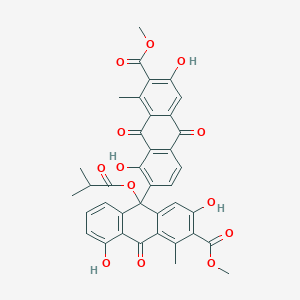
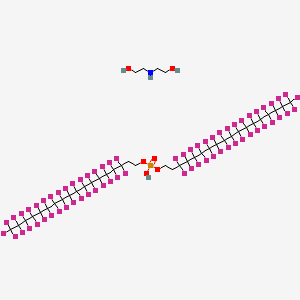

![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
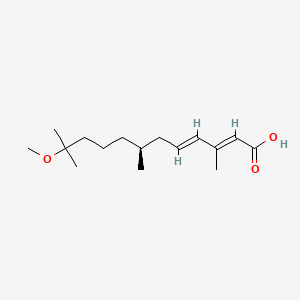
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
